Tris(2,2,2-trifluoroethyl)orthoformate

Descripción general

Descripción

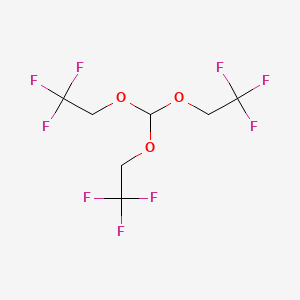

Tris(2,2,2-trifluoroethyl)orthoformate is a chemical compound with the molecular formula C7H7F9O3 . It has been used in lithium metal batteries due to its high concentration electrolyte behavior near the lithium metal anode surface .

Synthesis Analysis

The synthesis of Tris(2,2,2-trifluoroethyl)orthoformate has been reported in the literature. For instance, a selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols .

Molecular Structure Analysis

The molecular structure of Tris(2,2,2-trifluoroethyl)orthoformate is represented by the formula C7H7F9O3 . The compound has a molecular weight of 310.11 .

Chemical Reactions Analysis

Tris(2,2,2-trifluoroethyl)orthoformate has been used in lithium metal batteries. The solid–electrolyte interphase (SEI) formed in this electrolyte exhibits a monolithic feature, which is in sharp contrast with the widely reported mosaic- or multilayer-type SEIs .

Physical And Chemical Properties Analysis

Tris(2,2,2-trifluoroethyl)orthoformate is a compound with a boiling point of 144-146°C . It has a molecular weight of 310.11 .

Aplicaciones Científicas De Investigación

Tris(2,2,2-trifluoroethyl)orthoformate is a specialized chemical compound with several unique applications in scientific research. Below are some of the applications based on the information available:

Lithium Metal Batteries

Tris(2,2,2-trifluoroethyl)orthoformate exhibits high concentration electrolyte behavior near the lithium metal anode surface, which is crucial in the development of lithium metal batteries .

Electrolyte Solvation Structure

The compound has been studied for its effects on electrolyte solvation structure due to its strong electron-withdrawing CF3 or CF2 groups, indicating higher theoretical oxidative stability than traditional solvents .

Nonflammable Electrolytes

It has been used as a cosolvent for nonflammable electrolytes in lithium-ion batteries, mixed with γ-butyrolactone to create a less flammable electrolyte with added lithium difluoro(oxalato)borate as an additive in film form .

Mecanismo De Acción

The mechanism of action of Tris(2,2,2-trifluoroethyl)orthoformate involves the formation of a solid–electrolyte interphase (SEI) in the electrolyte. This SEI prevents dendritic lithium formation and minimizes lithium loss and volumetric expansion . The presence of cyclic fluorinated and linear ether segments in the compound guarantees high polarity and liquid state to solvate Li salt and conduct Li+ ions .

Safety and Hazards

Propiedades

IUPAC Name |

2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O3/c8-5(9,10)1-17-4(18-2-6(11,12)13)19-3-7(14,15)16/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESBVSNCDNHMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395037 | |

| Record name | tris(Trifluoroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2,2-trifluoroethyl)orthoformate | |

CAS RN |

58244-27-2 | |

| Record name | Ethane, 1,1′,1′′-[methylidynetris(oxy)]tris[2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tris(Trifluoroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,2-trifluoroethyl)orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

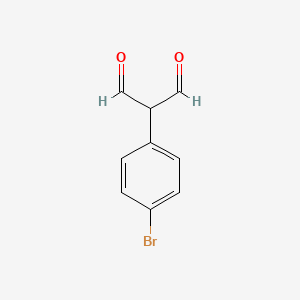

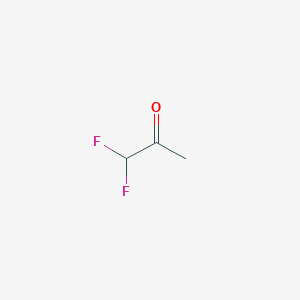

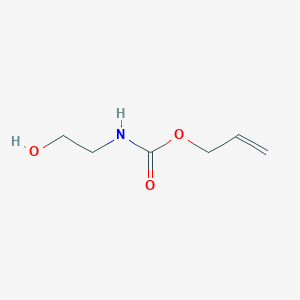

Feasible Synthetic Routes

Q & A

Q1: How does TFEO contribute to the formation of a stable solid-electrolyte interphase (SEI) in Li-metal batteries?

A1: Research suggests that TFEO plays a crucial role in constructing a stable SEI, a critical factor for Li-metal battery performance. During the initial charging process, TFEO readily decomposes in the electron-rich environment near the Li-metal anode. [, ] This decomposition releases fluoride ions (F-) that contribute to the formation of a LiF-rich inorganic inner layer within the SEI. [] This LiF-rich layer is considered beneficial as it provides a robust barrier against further electrolyte decomposition and uncontrolled lithium dendrite growth. [] Additionally, the decomposition of TFEO produces unsaturated carbon compounds, like thiophene, which may enhance the SEI's conductivity, further improving battery performance. []

Q2: What are the key interactions between TFEO and other components in LHCEs?

A2: Computational studies have revealed that the interaction of TFEO with the solvent and salt influences the solvation structure within the LHCE. [] Notably, the solubility of LiFSI salt in the DME/TFEO mixed solvent is not solely determined by the dielectric constant but is significantly impacted by the molecular structure and the resulting solvation shell structure. [] Molecular dynamics simulations showed that despite the presence of TFEO, the Li+ solvation shells primarily consist of anions and solvent molecules, with minimal TFEO involvement. [] This suggests that TFEO contributes to forming localized high-concentration regions of the Li-salt and solvent while maintaining a less-coordinating environment around the Li+ ions, potentially beneficial for Li+ transport.

Q3: What are the decomposition pathways of TFEO in LHCEs under electron-rich conditions?

A3: DFT-ReaxFF hybrid molecular dynamics simulations have provided detailed insights into the decomposition mechanisms of TFEO in the presence of excess electrons. [] TFEO decomposition typically involves a six-electron transfer process, leading to the formation of F-, formate ions (HCOO-), and various fluorinated carbon species like CH2CF- and -OCH2CF3. [] This decomposition process is energetically favorable with relatively low activation barriers, explaining the observed rapid breakdown of TFEO during SEI formation. []

Q4: What analytical techniques are employed to study the SEI formation and TFEO decomposition in LHCEs?

A4: Researchers utilize a combination of computational and experimental techniques to study SEI formation and TFEO decomposition in LHCEs. Density functional theory (DFT) and classical molecular dynamics (MD) simulations help predict interactions, decomposition pathways, and SEI structure evolution. [, ] Experimentally, X-ray photoelectron spectroscopy (XPS) analysis is used to investigate the atomic composition and chemical states of the SEI layer, providing insights into the decomposition products of TFEO and other electrolyte components. [] Combining these approaches allows for a comprehensive understanding of the role of TFEO in LHCEs and its impact on battery performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)